molecular formula C15H13N3O2 B12892658 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- CAS No. 116834-17-4

1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-

Cat. No.: B12892658
CAS No.: 116834-17-4
M. Wt: 267.28 g/mol
InChI Key: LPFNIPPCCXEEDT-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- (CAS: 116834-08-3) is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a pyrrole moiety at position 5, and an acetic acid group at position 3. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. Synthetically, it is prepared via coupling reactions, such as those involving EDC/HOBt-mediated amidation, as demonstrated in the synthesis of antibiotic adjuvants targeting multidrug-resistant pathogens like Acinetobacter baumannii . Its derivatives, including amides and esters, have shown promise in enhancing antibiotic efficacy, particularly against colistin- and carbapenem-resistant strains .

Properties

CAS No.

116834-17-4

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C15H13N3O2/c19-14(20)10-12-11-16-18(13-6-2-1-3-7-13)15(12)17-8-4-5-9-17/h1-9,11H,10H2,(H,19,20)

InChI Key

LPFNIPPCCXEEDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Core

The pyrazole ring is commonly synthesized by condensation of phenyl hydrazine with β-ketoesters or related carbonyl compounds such as methyl acetoacetate or ethyl pyruvate. This step yields 1-phenyl-1H-pyrazole derivatives, which serve as key intermediates.

  • For example, phenyl hydrazine reacts with methyl acetoacetate under reflux in ethanol with catalytic acetic acid to form 1-phenyl-1H-pyrazol-5(4H)-one intermediates.

Functionalization to Acetic Acid Derivative

The nitrile or ester intermediates are hydrolyzed under alkaline conditions (e.g., sodium hydroxide in refluxing ethylene glycol or aqueous media) to afford the corresponding carboxylic acid at the 4-position of the pyrazole ring.

  • Hydrolysis of nitrile intermediates to carboxylic acids is a critical step to obtain 1H-pyrazole-4-acetic acid derivatives.

Final Purification and Characterization

The final compound is purified by crystallization or chromatographic techniques. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm the structure.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy for functional group analysis.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Pyrazole ring formation Phenyl hydrazine + methyl acetoacetate, reflux in ethanol, acetic acid catalyst 1-phenyl-1H-pyrazol-5(4H)-one
2 Amino substitution Reaction with 2-(1-ethoxyethylidene)malononitrile in ethanol, reflux Amino-substituted pyrazole intermediate
3 Clauson-Kaas reaction 2,5-dimethoxytetrahydrofuran, glacial acetic acid, reflux 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole derivative
4 Hydrolysis NaOH in refluxing ethylene glycol or aqueous base 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
5 Purification Crystallization or chromatography Pure target compound

Research Findings and Optimization

  • The Clauson-Kaas reaction is a key step for introducing the pyrrole ring, offering good yields and selectivity under mild acidic conditions.
  • Hydrolysis conditions require careful control of temperature and base concentration to avoid decomposition and maximize yield of the carboxylic acid derivative.
  • Use of phenyl hydrazine derivatives with different substituents allows for structural analogues, enabling biological activity optimization.
  • Analytical data confirm the successful synthesis: NMR spectra show characteristic pyrazole and pyrrole proton signals; mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 267.28 g/mol.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Phenyl hydrazine, methyl acetoacetate, 2-(1-ethoxyethylidene)malononitrile, 2,5-dimethoxytetrahydrofuran
Key reactions Pyrazole ring formation, Clauson-Kaas pyrrole synthesis, alkaline hydrolysis
Solvents Ethanol, glacial acetic acid, ethylene glycol, aqueous base
Catalysts/Conditions Acetic acid catalyst, reflux temperatures, controlled pH
Characterization 1H-NMR, 13C-NMR, MS, IR spectroscopy
Yield range Typically moderate to good yields (exact yields vary by step and conditions)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring undergoes substitution at the 4-position due to electron-withdrawing effects of the acetic acid group. Common reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeYieldReference
HydrolysisNaOH in ethanol/H₂O, refluxCarboxylic acid derivatives62–85%
Amide FormationHBTU, DIPEA in DMFN-acylated products (e.g., antibiotic adjuvants)55–64%

For example, hydrolysis of the ethyl ester derivative yields [[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]amino]acetic acid, a key intermediate in antibiotic adjuvants .

Cycloaddition and Ring-Opening Reactions

The pyrrole moiety participates in [3+2] cycloadditions, while the pyrazole ring engages in ring-opening reactions under catalytic conditions:

Reaction TypeReagents/ConditionsProduct/OutcomeSelectivityReference
1,3-Dipolar CycloadditionVinyl azides, aldehydesPolysubstituted pyrazolesHigh
Pd-Catalyzed Ring-OpeningHydrazones, Pd(PPh₃)₄Functionalized pyrazole derivativesBroad scope

These reactions exploit the electron-rich pyrrole ring and the pyrazole’s dipolar character .

Functionalization via Cross-Coupling

Suzuki-Miyaura and other cross-coupling reactions modify the aryl groups:

Reaction TypeReagents/ConditionsProduct/OutcomeYieldReference
Suzuki-Miyaurap-Tolylboronic acid, Pd(dppf)Cl₂Biaryl derivatives70–78%
EsterificationDCC, DMAP in CH₂Cl₂Ethyl/methyl esters80–90%

For instance, Suzuki coupling introduces para-tolyl groups to enhance lipophilicity and bioactivity .

Oxidative and Reductive Transformations

The acetic acid side chain and pyrrole ring are redox-active:

Reaction TypeReagents/ConditionsProduct/OutcomeNotesReference
OxidationKMnO₄ in acidic conditionsKetone derivativesModerate
ReductionNaBH₄ in MeOHAlcohol intermediatesHigh

Oxidation of the pyrrole ring under strong conditions can lead to ring expansion or degradation.

Biological Interactions as Chemical Reactions

The compound modulates biochemical pathways through targeted interactions:

TargetMechanismBiological EffectReference
Cyclooxygenase (COX)Competitive inhibitionAnti-inflammatory activity
Bacterial MembranesDisruption via hydrophobic interactionsAntibiotic synergy (e.g., with colistin)

Its acetic acid group enhances binding to enzymatic active sites, while the pyrrole improves membrane permeability .

Factors Influencing Reactivity

Key structural and environmental factors include:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .

  • Temperature : Cycloadditions require 80–100°C for optimal yields .

  • Steric Hindrance : Bulky substituents on the phenyl group reduce reaction rates.

Analytical Validation of Reactions

Products are characterized using:

  • NMR : Distinct shifts for pyrrole (δ 6.25–6.65 ppm) and pyrazole protons (δ 6.84–7.90 ppm) .

  • IR : Carboxylic acid C=O stretch at 1750 cm⁻¹; amide C=O at 1645 cm⁻¹ .

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 339 for ethyl esters) .

This compound’s versatility in nucleophilic, cycloaddition, and coupling reactions underpins its utility in synthesizing bioactive derivatives. Future research should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C15H13N3O2
  • Molar Mass : 267.28 g/mol
  • CAS Number : 116834-17-4

The structure of this compound features a pyrazole ring, which is known for its pharmacological properties. The presence of the phenyl and pyrrol moieties enhances its biological activity, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including 1H-Pyrazole-4-acetic acid, which demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties. These compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including 1H-Pyrazole-4-acetic acid, revealed their effectiveness against multiple bacterial strains. The disc diffusion method was employed to assess antimicrobial activity, with results indicating that several derivatives exhibited potent activity comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of pyrazole compounds through in vitro assays. The findings suggested that these compounds could significantly reduce pro-inflammatory cytokine levels in cell cultures, supporting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of pyrazole derivatives are highly dependent on substituent variations. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
1H-Pyrazole-4-carboxylic acid analog C14H11N3O2 253.26 Carboxylic acid at position 4 Synergistic antibacterial activity
1H-Pyrazole-4-carbonitrile analog C14H10N4 234.26 Nitrile at position 4 N/A (structural intermediate)
2-Chloro-N-[1-phenyl-5-(pyrrol-1-yl)-...] C15H13ClN4O 300.74 Chloroacetamide at position 4 N/A (synthetic precursor)
3-(4-Fluorophenyl)-5-methyl analog C12H11FN2O2 234.23 4-Fluorophenyl, methyl groups Potential antileukemic activity
5-(4-Methoxyphenyl)-1,3-diphenyl analog C24H20N2O3 384.44 Methoxyphenyl, diphenyl groups N/A (structural diversity studies)
  • Carboxylic Acid vs.
  • Chloroacetamide Derivative : The acetamide group in C15H13ClN4O introduces electrophilic character, which may enhance stability or reactivity in biological systems .

Physicochemical Properties

  • Solubility : The methoxyphenyl derivative (C24H20N2O3) likely exhibits improved solubility due to the electron-donating methoxy group, whereas the carbonitrile analog’s low hydrogen bond capacity may limit aqueous compatibility .
  • Synthetic Accessibility : The acetic acid derivative is synthesized in high purity (95%) via EDC/HOBt-mediated coupling, while the carbonitrile variant requires distinct cyanation steps .

Biological Activity

1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- (CAS No. 3087987) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- is C15H13N3O2, with a molecular weight of 269.28 g/mol. The compound features a pyrazole ring connected to an acetic acid moiety and a phenyl group attached to a pyrrole .

Antimicrobial Activity

Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific substituents in the phenyl ring enhances their antibacterial activity .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli18
Compound BS. aureus20
Compound CKlebsiella pneumoniae22

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects in various models. A study highlighted that certain pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammation .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Standard (Dexamethasone)76%86%
Pyrazole Derivative61%76%

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain modifications to the pyrazole structure could significantly enhance cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

CompoundViability (%) A549 CellsViability (%) HSAEC1-KT Cells
Control (Cisplatin)20%80%
Pyrazole Derivative (Compound X)30%75%

Other Biological Activities

Beyond antimicrobial and anti-inflammatory effects, this compound has been reported to possess additional activities:

  • Antidiabetic : Exhibits potential in glucose regulation.
  • Antiviral : Some derivatives have shown activity against viral infections.
  • Neuroprotective : Potential effects on neurodegenerative diseases through monoamine oxidase inhibition .

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. Among them, one compound demonstrated significant inhibition against Pseudomonas aeruginosa, indicating the importance of structural modifications for enhancing bioactivity.

Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation induced by carrageenan, a selected pyrazole derivative showed comparable anti-inflammatory effects to indomethacin, suggesting its potential as an alternative therapeutic agent for inflammatory disorders.

Q & A

Q. What experimental controls are critical for reproducibility in pyrazole synthesis?

  • Methodological Answer : Strict temperature control (±2°C during reflux), anhydrous conditions for moisture-sensitive steps, and internal standards (e.g., deuterated solvents in NMR) ensure consistency. Replicate experiments (n ≥ 3) validate yield and purity data .

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